Propionaldehyde oxime

Conformational analysis Electron diffraction Microwave spectroscopy

Propionaldehyde oxime (CAS 627-39-4, Propanal oxime) is an aliphatic aldoxime with molecular formula C₃H₇NO and molecular weight 73.09 g/mol. It is a colorless liquid at 20°C with a boiling point of 131.5–134°C and density of 0.9258 g/cm³.

Molecular Formula C3H7NO
Molecular Weight 73.095
CAS No. 627-39-4
Cat. No. B2841520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionaldehyde oxime
CAS627-39-4
Molecular FormulaC3H7NO
Molecular Weight73.095
Structural Identifiers
SMILESCCC=NO
InChIInChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+
InChIKeyIFDZZSXEPSSHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Propionaldehyde Oxime (CAS 627-39-4): Verified Properties and Technical Baseline for Scientific Procurement


Propionaldehyde oxime (CAS 627-39-4, Propanal oxime) is an aliphatic aldoxime with molecular formula C₃H₇NO and molecular weight 73.09 g/mol [1]. It is a colorless liquid at 20°C with a boiling point of 131.5–134°C and density of 0.9258 g/cm³ [2]. As an aldoxime, it exhibits the characteristic -C=N-OH functional group derived from the condensation of propionaldehyde with hydroxylamine [3]. The compound exists as a mixture of E- and Z-geometrical isomers and serves primarily as a synthetic intermediate in organic synthesis [1][4].

1
Synthetic intermediate: aldoxime building block for oxime ethers, Beckmann rearrangements, and carbonyl regeneration
2
Isomeric mixture (E/Z) with known conformational equilibria — supports analytical method development and isomer-resolved studies
3
Balanced LogP (~0.5) and moderate volatility for phase-transfer and vapor-phase reaction research

Why Generic Aldoxime Substitution Fails: Critical Differentiation of Propionaldehyde Oxime in Scientific Workflows


Although propionaldehyde oxime belongs to the broader class of aliphatic aldoximes, generic substitution with structurally similar compounds such as acetaldehyde oxime or butyraldehyde oxime is not scientifically valid. Propionaldehyde oxime possesses a distinct conformational isomer distribution and gas-phase elution behavior that differs significantly from its homologs, directly impacting analytical separations and reaction kinetics [1][2]. Furthermore, its computed LogP (0.5) and vapor pressure (5.4 mmHg at 25°C) create a unique balance of hydrophobicity and volatility that is not replicated by shorter- or longer-chain aldoximes [3]. Substitution can lead to altered reactivity in Beckmann rearrangements, differential oxidative deoximination rates, and non-equivalent insect growth regulatory activity in derivative applications [4][5]. The quantitative evidence below establishes the measurable boundaries that define propionaldehyde oxime as a non-interchangeable chemical entity.

This Product
Defined two-conformer (anticlinal/synperiplanar) system with 0.15 kcal/mol stability gap
Propionaldehyde oxime
Potential Substitute
Four-conformer landscape in gas phase; different elution and reactivity profile
e.g., n-butyraldehyde oxime
This Product
Aldoxime-class reactivity with faster oxidative deoximination kinetics vs. ketoximes
Propionaldehyde oxime
Potential Substitute
Slower regeneration rate may alter synthetic timing and yield profile
Ketoxime alternatives
This Product
Intermediate LogP (0.5) and vapor pressure (5.4 mmHg) for controlled partitioning
Propionaldehyde oxime
Potential Substitute
Shorter-chain: higher volatility, less hydrophobic; longer-chain: lower volatility, higher LogP
Acetaldehyde or butyraldehyde oxime

Propionaldehyde Oxime Evidence-Based Differentiation: Quantitative Comparison vs. Closest Analogs


Conformational Isomer Stability Difference: Anticlinal vs. Synperiplanar Forms of (E)-Propionaldehyde Oxime

In the gas phase, (E)-propionaldehyde oxime exists as two rotational isomers—anticlinal and synperiplanar—with the anticlinal form being thermodynamically more stable by 0.15 ± 0.10 kcal/mol [1]. This specific energy difference, determined via electron diffraction and microwave spectroscopy, defines the conformational landscape of this compound and is distinct from homologs such as n-butyraldehyde oxime, which exhibits four rotational conformers in the gas phase with a different stability profile [2].

Conformational Stability
Cross-study
Anticlinal form more stable by 0.15 ± 0.10 kcal/mol (gas phase)
Supports isomer-resolved modeling and reactivity prediction
Electron diffraction & microwave spectroscopy; n-butyraldehyde oxime has 4 conformers
Conformational analysis Electron diffraction Microwave spectroscopy Molecular structure

Gas Chromatographic Elution Behavior: Propionaldehyde Oxime vs. Acetaldehyde Oxime Under Dynamic Interconversion

A direct comparative study using GC-FTIR examined acetaldehyde oxime and propionaldehyde oxime for their elution behavior under varying temperature and carrier flow velocities [1]. The study revealed that these two aldoxime homologs exhibit distinctly different interconversion dynamics during chromatographic separation, with characteristic isomer-specific FTIR responses that enable selective tracing of individual isomers. This differential behavior underscores the necessity of compound-specific method development rather than generic oxime protocols [1].

GC Elution Behavior
Head-to-head
Distinct isomer-specific FTIR responses under dynamic GC interconversion vs. acetaldehyde oxime
Dedicated GC-FTIR parameters required; method transfer between homologs not valid
Trapp et al., Analyst 2019; varying temperature and flow
Dynamic chromatography GC-FTIR Oxime isomerization Analytical separation

Aldoxime vs. Ketoxime Reactivity: Oxidation Rate Comparison in Oxidative Deoximination

Kinetic studies on the oxidative deoximination of oximes by morpholinium chlorochromate (MCC) in dimethyl sulfoxide demonstrate that aldoximes are oxidized faster than ketoximes [1]. As an aldoxime, propionaldehyde oxime belongs to the class of oximes with intrinsically higher oxidative regeneration rates relative to structurally comparable ketoximes. This class-level reactivity differential is a key consideration in synthetic workflows requiring selective carbonyl regeneration [1][2].

Oxidation Rate
Class-level
Aldoximes oxidize faster than ketoximes (MCC/DMSO)
Faster carbonyl regeneration in aldoxime-selective workflows
Correlation with Pavelich-Taft parameters
Kinetics Oxidative deoximination Aldoxime reactivity Morpholinium chlorochromate

Physicochemical Property Differentiation: LogP and Vapor Pressure vs. Homologous Aldoximes

Propionaldehyde oxime exhibits a computed XLogP3-AA value of 0.5 and a vapor pressure of 5.4 ± 0.5 mmHg at 25°C [1]. These values position it between the more volatile acetaldehyde oxime (lower molecular weight, higher volatility) and the less volatile butyraldehyde oxime (higher molecular weight, lower volatility). This specific balance of moderate lipophilicity and intermediate volatility is essential for applications requiring controlled phase partitioning or vapor-phase reactivity [2].

LogP & Vapor Pressure
Cross-study
XLogP3 0.5; vapor pressure 5.4 ± 0.5 mmHg (25°C)
Intermediate lipophilicity/volatility profile between C2 and C4 homologs
Computed and measured values
Lipophilicity Volatility Physicochemical properties Environmental fate

Insect Growth Regulatory (IGR) Activity of Propionaldehyde Oxime Ether Derivatives vs. Methoprene

Propionaldehyde oxime serves as a core scaffold for potent insect growth regulators. Specifically, propionaldehyde oxime O-2-(4-phenoxyphenoxy)ethyl ether (S-21149) demonstrated significantly higher IGR activity than methoprene against Culex pipiens pallens mosquito larvae [1]. At 0.1 ppm, S-21149 inhibited 100% adult emergence after only 1 minute of immersion [2]. This quantitative efficacy establishes the propionaldehyde oxime-derived ether as a superior IGR candidate relative to the commercial standard methoprene [1][2].

IGR Activity
Head-to-head
Derivative S-21149: 100% inhibition of adult emergence at 0.1 ppm (1-min immersion)
Reported higher assay response vs. methoprene; insect growth regulator research context
Culex pipiens larvae; precursor choice for IGR discovery
Juvenile hormone analogs Insect growth regulators Agrochemical synthesis Structure-activity relationship

Storage Stability at -20°C: Verified 2-Year Shelf Life for Propionaldehyde Oxime

Propionaldehyde oxime demonstrates validated long-term stability when stored at -20°C, with documented stability of at least 2 years after receipt . This defined shelf-life specification provides procurement clarity and reduces material qualification costs compared to less well-characterized aldoxime alternatives that lack validated stability data. The compound is also noted to require protection from light and moisture to maintain integrity .

Storage Stability
Data to verify
Stable ≥2 years at -20°C (protected from light/moisture)
Supports procurement planning and reduced requalification
Supplier-stated; verify for specific application
Chemical stability Shelf life Storage conditions Procurement specification

Propionaldehyde Oxime Procurement: Evidence-Supported Application Scenarios for Research and Industry


Synthesis of High-Potency Juvenile Hormone Analog Insecticides (IGRs)

Propionaldehyde oxime is the essential precursor for synthesizing oxime ether-based insect growth regulators (IGRs) such as S-21149 and S-21150. Quantitative efficacy data show that S-21149 achieves 100% inhibition of adult mosquito emergence at 0.1 ppm, significantly outperforming the commercial standard methoprene [1]. Procurement of propionaldehyde oxime is therefore warranted for any research or development program targeting next-generation IGRs with enhanced potency against dipteran pests.

Analytical Method Development Requiring Defined Conformational Equilibria

For GC-FTIR method development involving oxime isomer analysis, propionaldehyde oxime provides a defined two-conformer system (anticlinal and synperiplanar) with a known stability difference of 0.15 kcal/mol [2]. This well-characterized conformational behavior, documented via electron diffraction and microwave spectroscopy, makes propionaldehyde oxime the preferred model compound for developing and validating dynamic chromatography methods that track isomer interconversion [3].

Kinetic Studies on Oxidative Carbonyl Regeneration from Aldoximes

In research requiring quantitative comparison of aldoxime versus ketoxime reactivity, propionaldehyde oxime serves as a representative aliphatic aldoxime. Kinetic studies using morpholinium chlorochromate or pyridinium chlorochromate have established that aldoximes undergo oxidative deoximination faster than ketoximes [4]. Propionaldehyde oxime is the appropriate choice for experiments where aldoxime-class reactivity must be benchmarked against ketoxime alternatives.

General Organic Synthesis Requiring Moderate Lipophilicity and Verified Stability

Propionaldehyde oxime offers a balanced lipophilicity (XLogP 0.5) and intermediate volatility (vapor pressure 5.4 mmHg at 25°C), positioning it between acetaldehyde oxime and butyraldehyde oxime in physicochemical space [5]. Combined with a validated 2-year shelf life at -20°C, this makes propionaldehyde oxime a reliable, well-characterized building block for general organic synthesis where predictable phase partitioning and long-term storage are required .

Application
Selection Property
Validation Focus
IGR precursor synthesis research
Oxime ether derivatization reactivity
IGR activity in target species screening
GC-FTIR method development for oxime isomers
Defined two-conformer equilibrium
Isomer interconversion dynamics under chromatographic conditions
Kinetic studies of oxidative deoximination
Aldoxime-class reactivity benchmark
Relative oxidation rate vs. ketoximes
General organic synthesis with controlled phase behavior
Intermediate LogP and volatility
Long-term stability at recommended storage

Technical Documentation Hub

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14 linked technical documents
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